molecular formula C16H15N3O6 B14535653 Propyl 4-(2,4-dinitroanilino)benzoate CAS No. 62276-03-3

Propyl 4-(2,4-dinitroanilino)benzoate

Cat. No.: B14535653
CAS No.: 62276-03-3
M. Wt: 345.31 g/mol
InChI Key: UVVVWXCVXMWWKT-UHFFFAOYSA-N
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Description

Propyl 4-(2,4-dinitroanilino)benzoate is an organic compound known for its unique chemical structure and properties It consists of a benzoate ester linked to a 2,4-dinitroaniline moiety through a propyl chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Propyl 4-(2,4-dinitroanilino)benzoate typically involves a multi-step process. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as recrystallization and chromatography, are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Propyl 4-(2,4-dinitroanilino)benzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Electrophilic Substitution: Reagents such as nitric acid, sulfuric acid, and halogens are commonly used.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Hydrolysis: Acidic conditions (HCl) or basic conditions (NaOH).

Major Products

    Reduction: Produces 4-(2,4-diaminoanilino)benzoate.

    Hydrolysis: Produces benzoic acid and propanol.

Scientific Research Applications

Propyl 4-(2,4-dinitroanilino)benzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Propyl 4-(2,4-dinitroanilino)benzoate involves its interaction with specific molecular targets. The nitro groups on the aromatic ring can undergo reduction to form reactive intermediates that interact with cellular components. These interactions can disrupt cellular processes, leading to antimicrobial or other biological effects .

Comparison with Similar Compounds

Similar Compounds

    Propyl benzoate: Lacks the nitro groups and thus has different chemical properties and applications.

    2,4-Dinitroaniline: Shares the nitroaniline moiety but lacks the ester linkage to the benzoate group.

Uniqueness

Propyl 4-(2,4-dinitroanilino)benzoate is unique due to the combination of the benzoate ester and the 2,4-dinitroaniline moiety.

Properties

CAS No.

62276-03-3

Molecular Formula

C16H15N3O6

Molecular Weight

345.31 g/mol

IUPAC Name

propyl 4-(2,4-dinitroanilino)benzoate

InChI

InChI=1S/C16H15N3O6/c1-2-9-25-16(20)11-3-5-12(6-4-11)17-14-8-7-13(18(21)22)10-15(14)19(23)24/h3-8,10,17H,2,9H2,1H3

InChI Key

UVVVWXCVXMWWKT-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C1=CC=C(C=C1)NC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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